molecular formula C37H30O16 B119849 Procyanidin B2 3'-O-gallate CAS No. 73086-04-1

Procyanidin B2 3'-O-gallate

Cat. No.: B119849
CAS No.: 73086-04-1
M. Wt: 730.6 g/mol
InChI Key: VLFKNLZNDSEVBZ-BTWXELLASA-N
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Description

Procyanidin B2 3’-O-gallate is a naturally occurring flavonoid compound found in various plants, including grape seeds and Reynoutria elliptica. It is a type of proanthocyanidin, specifically a gallate ester of procyanidin B2. This compound is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .

Biochemical Analysis

Biochemical Properties

Procyanidin B2 3’-O-gallate has been found to interact with various biomolecules. It inhibits cytokine production in T cells through the suppression of glycolysis via mammalian target of rapamycin (mTOR) . It also inhibits the self-renewal of cancer stem cells via inhibiting the Notch1 pathway activated by Jagged1 (Notch1 ligand) and restraining the transcription of Notch1 regulatory target gene HES-1 .

Cellular Effects

Procyanidin B2 3’-O-gallate has shown to have significant effects on various types of cells. It strongly protects HT22 cells from glutamate toxicity . It also inhibits growth and induces death in both human umbilical vein endothelial cells (HUVECs) and human prostate microvascular endothelial cells (HPMECs) .

Molecular Mechanism

The molecular mechanism of Procyanidin B2 3’-O-gallate involves its interaction with various signaling pathways. It inhibits cytokine production through the suppression of glycolysis via mTOR in T cells . It also inhibits the self-renewal of cancer stem cells via inhibiting the Notch1 pathway .

Metabolic Pathways

Procyanidin B2 3’-O-gallate is involved in various metabolic pathways. Potential metabolic pathways, including reduction, methylation, hydration, desaturation, glucuronide conjugation, and sulfation, have been suggested .

Transport and Distribution

Procyanidin B2 3’-O-gallate is transported and distributed within cells and tissues. In vivo experiments demonstrated that the Procyanidin B2 3’-O-gallate prototype was distributed in plasma, small intestine, liver, lung, and brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Procyanidin B2 3’-O-gallate can be synthesized through the incomplete depolymerization of grape seed polymeric procyanidins using l-cysteine in the presence of citric acid. This method effectively produces bioactive galloylated procyanidins . Another method involves galloyl-attached nucleophilic degradation, optimized through Box–Behnken design and single-factor experiments, yielding high amounts of the compound .

Industrial Production Methods: Industrial production of Procyanidin B2 3’-O-gallate typically involves the extraction and purification from natural sources such as grape seeds. The process includes solvent extraction, chromatographic separation, and structural identification using techniques like UV, FTIR, NMR, CD, and MS .

Chemical Reactions Analysis

Types of Reactions: Procyanidin B2 3’-O-gallate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Procyanidin B2 3’-O-gallate is unique due to its galloylated structure, which enhances its biological activity compared to non-galloylated procyanidins. Similar compounds include:

Properties

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31-,33-,34-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFKNLZNDSEVBZ-BTWXELLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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